molecular formula C9H8FNO2 B13946241 2-(1-Fluorocyclopropyl)isonicotinic acid

2-(1-Fluorocyclopropyl)isonicotinic acid

Cat. No.: B13946241
M. Wt: 181.16 g/mol
InChI Key: DRHUMESNIXWFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Fluorocyclopropyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid intended for research and development purposes. This compound belongs to a class of pyridinecarboxylic acids where a fluorinated cyclopropyl moiety is incorporated into the core structure. Such fluorinated building blocks are of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can profoundly influence a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity, making it a valuable isostere in the design of bioactive molecules . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Fluorinated isonicotinic acid derivatives have demonstrated relevance in pharmaceutical research. For instance, similar compounds have been investigated for their role in forming pharmaceutical cocrystals to enhance the dissolution rate of active ingredients . Furthermore, the isonicotinic acid scaffold is a key component in known pharmacological agents, and its fluorinated analogs are explored to optimize potency and pharmacokinetic profiles . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

2-(1-fluorocyclopropyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-9(2-3-9)7-5-6(8(12)13)1-4-11-7/h1,4-5H,2-3H2,(H,12,13)

InChI Key

DRHUMESNIXWFOL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Preparation of Isonicotinic Acid Derivatives as Precursors

A common starting point involves preparing functionalized isonicotinic acid derivatives, such as 2-methylamino-isonicotinic acid or 2-methylamino-3-piconol, which can be further transformed into fluorinated cyclopropyl products.

Example from Patent CN104961675A:

  • Step 1: Reaction of 2-chloronicotinic acid with methylamine solution (30-50% concentration, preferably 40%) at 80°C for 2 days to produce 2-methylamino-isonicotinic acid derivatives. The reaction is typically carried out in the presence of a base for better yield and environmental safety.
  • Step 2: Reduction of 2-methylamino-isonicotinic acid using sodium borohydride combined with Lewis acids (e.g., aluminum chloride) or iodine at controlled temperatures (0-30°C) in ether solvents such as glycol dimethyl ether or tetrahydrofuran. This step yields 2-methylamino-3-piconol with high purity and yield (up to 88.1%).
Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1 2-chloronicotinic acid + 40% methylamine Aqueous solution 80 - 2 days reaction, base present
2 Sodium borohydride + Lewis acid (AlCl3/I2) Glycol dimethyl ether 0-30 68-88 Controlled addition, warming to reflux

This method emphasizes mild conditions and high selectivity, suitable for scale-up.

Example of Lithiation and Carboxylation for Nicotinic Acid Derivatives

From patent WO2021149692A1, a method to prepare functionalized nicotinic acid derivatives involves:

  • Lithiation of N,N'-dipivalamidonicotinate with n-butyllithium at low temperatures (-30°C to 0°C)
  • Carboxylation by bubbling CO2 pellets into the reaction mixture
  • Acidification and isolation of the nicotinic acid derivative

This method can be adapted to prepare substituted isonicotinic acids which then serve as substrates for fluorocyclopropyl group introduction.

Step Reagents/Conditions Temperature (°C) Yield/Notes
Lithiation N,N'-dipivalamidonicotinate + n-BuLi (2.5 M) -30 to 0 Stirred for 6 h
Carboxylation Solid CO2 pellets added portionwise -30 to RT Stirred 40 h
Acidification 4 M NaOH hydrolysis, acidify to pH 4 0-100 Precipitate isolated

Reductive Methods for Cyclopropyl Ring Formation

Reductive methods using sodium borohydride or red aluminum in ether solvents have been employed to reduce amino acid derivatives to cyclopropanol intermediates, which can be further functionalized to fluorocyclopropyl groups. These intermediates are critical for constructing the fluorocyclopropyl moiety on the isonicotinic acid scaffold.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Methylamine substitution + reduction (CN104961675A) Mild conditions, high yield, scalable Environmentally friendly, selective Requires multi-day reaction times
Carbodiimide coupling (PMC article) Straightforward ester/amide formation Good yields, versatile for derivatization Does not directly yield fluorocyclopropyl derivatives
Lithiation and CO2 carboxylation (WO2021149692A1) Precise functionalization at pyridine ring High regioselectivity, adaptable Requires low temperature handling, sensitive reagents
Reductive cyclopropanol formation Formation of cyclopropyl intermediates Enables fluorination at cyclopropyl site Multi-step, requires careful control of reducing agents

Summary of Research Findings

  • The preparation of 2-(1-Fluorocyclopropyl)isonicotinic acid relies heavily on the availability of functionalized isonicotinic acid derivatives, which are synthesized via substitution and reduction reactions under controlled conditions.
  • Reductive methods using sodium borohydride in combination with Lewis acids or red aluminum provide efficient routes to cyclopropanol intermediates, key for subsequent fluorination.
  • Lithiation and carboxylation techniques allow for precise introduction of functional groups on the pyridine ring, facilitating later fluorocyclopropyl group attachment.
  • Coupling reactions using carbodiimides enable the formation of esters and amides of isonicotinic acid that can be further modified.
  • The fluorination step to introduce the 1-fluorocyclopropyl group is typically achieved by employing fluorinated cyclopropyl reagents or via post-cyclopropanation fluorination, though explicit protocols for this step are less documented and may require adaptation from related fluorination methodologies.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the fluorinated cyclopropyl group or the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopropyl group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(1-Fluorocyclopropyl)-4-pyridinecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The fluorocyclopropyl group in the target compound offers a rigid, three-dimensional structure, contrasting with the linear difluoropropyl group in 2-(1,1-Difluoropropyl)isonicotinic acid. This rigidity may improve target binding specificity in biological systems.
  • The pyrrolidinyl group in 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid introduces basicity, altering solubility and interaction with biological targets .

Metabolic Stability and Degradation Pathways

  • Isonicotinic Acid (Parent) : Undergoes hydroxylation at C2 to form 2-hydroxyisonicotinic acid, followed by further oxidation to 2,6-dihydroxyisonicotinic acid (citrazinic acid) in microbial systems .
  • Fluorinated Analogs : The introduction of fluorine or bulky substituents at C2 likely blocks hydroxylation, a critical step in microbial degradation. For example, 2-(1,1-Difluoropropyl)isonicotinic acid’s difluoro group creates steric and electronic barriers to enzymatic activity, enhancing environmental persistence .
  • Target Compound: The fluorocyclopropyl group’s steric hindrance and strong C-F bond are predicted to resist hydroxylation, making 2-(1-Fluorocyclopropyl)isonicotinic acid more metabolically stable than non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.